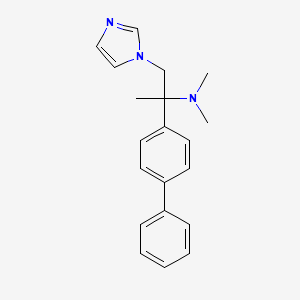
alpha-((1,1'-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-((1,1’-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of a biphenyl group, an imidazole ring, and a trimethylated ethanamine moiety
Vorbereitungsmethoden
The synthesis of alpha-((1,1’-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine typically involves several steps. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Imidazole Ring: The imidazole ring can be introduced through a cyclization reaction involving a suitable precursor, such as a diamine and a carbonyl compound.
Trimethylation: The final step involves the trimethylation of the ethanamine moiety, which can be achieved using methylating agents like methyl iodide under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Alpha-((1,1’-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the biphenyl group reacts with electrophiles like bromine or nitric acid under suitable conditions.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Alpha-((1,1’-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of alpha-((1,1’-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, modulating their activity. The biphenyl group contributes to the compound’s overall stability and binding affinity. The trimethylated ethanamine moiety may enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Alpha-((1,1’-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine can be compared with other similar compounds, such as:
Imidazole: A five-membered ring containing two nitrogen atoms, known for its role in biological systems and as a building block in organic synthesis.
Trimethylamine: A simple amine with three methyl groups, used in various chemical reactions and as a precursor for more complex compounds.
The uniqueness of alpha-((1,1’-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs.
Eigenschaften
CAS-Nummer |
98836-71-6 |
|---|---|
Molekularformel |
C20H23N3 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
1-imidazol-1-yl-N,N-dimethyl-2-(4-phenylphenyl)propan-2-amine |
InChI |
InChI=1S/C20H23N3/c1-20(22(2)3,15-23-14-13-21-16-23)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-14,16H,15H2,1-3H3 |
InChI-Schlüssel |
WDOHCIOBMHHVOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C=CN=C1)(C2=CC=C(C=C2)C3=CC=CC=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



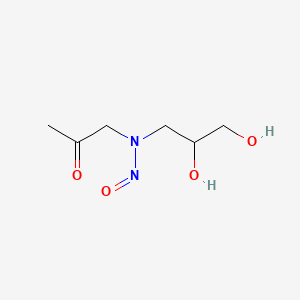
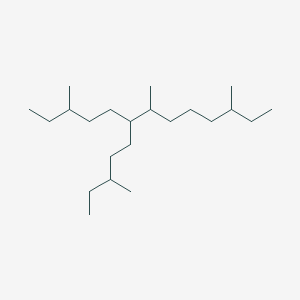
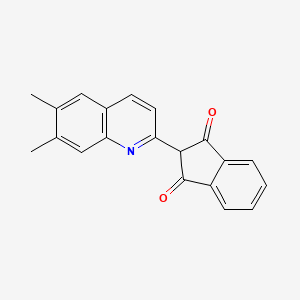
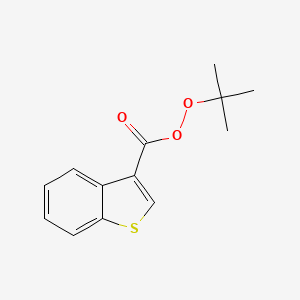
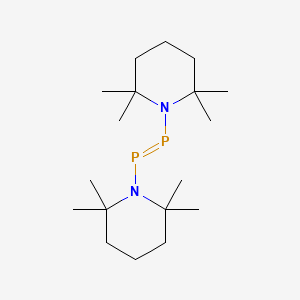
![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
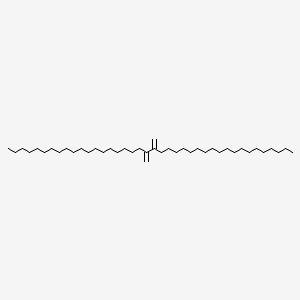



![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
